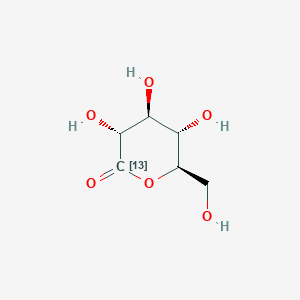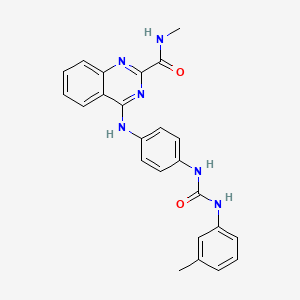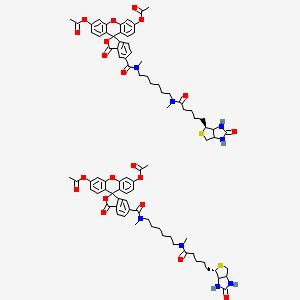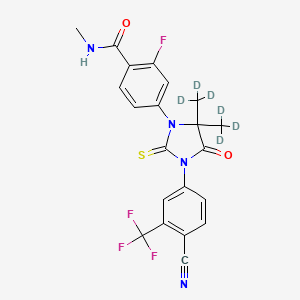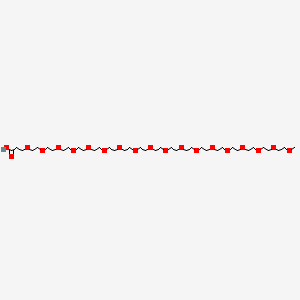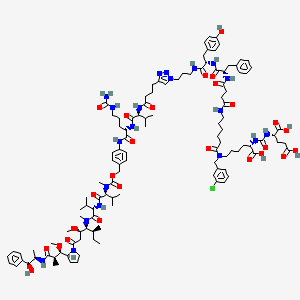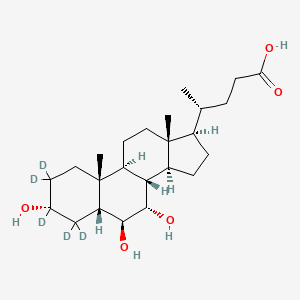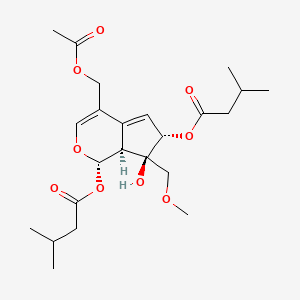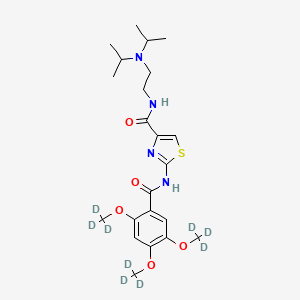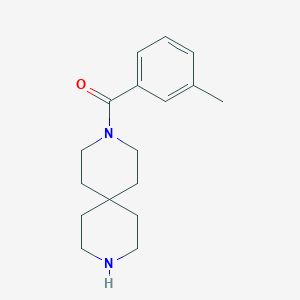
GABAA receptor agent 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GABAA receptor agent 4 is a compound that interacts with the gamma-aminobutyric acid type A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 4 typically involves the use of specific organic reactions to create the desired molecular structure. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
GABAA receptor agent 4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its interaction with the receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
GABAA receptor agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.
Biology: Employed in research to understand the role of GABAA receptors in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as epilepsy, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing.
Mecanismo De Acción
GABAA receptor agent 4 exerts its effects by binding to the gamma-aminobutyric acid type A receptors, which are ligand-gated ion channels. Upon binding, the compound modulates the receptor’s activity, leading to changes in chloride ion flux and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and the modulation of various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to GABAA receptor agent 4 include other GABAA receptor modulators such as benzodiazepines, barbiturates, and neurosteroids. These compounds also interact with GABAA receptors but may have different binding sites, mechanisms of action, and pharmacological profiles.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors. This allows for more targeted modulation of receptor activity and potentially fewer side effects compared to other compounds.
Propiedades
Fórmula molecular |
C17H24N2O |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3 |
Clave InChI |
FRKWUXZCSLOPIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


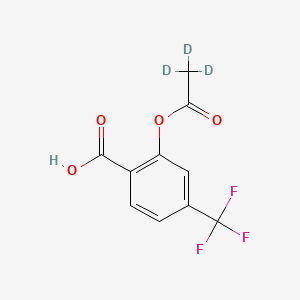
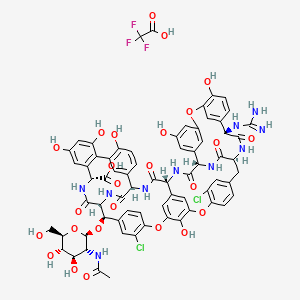
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
